molecular formula C29H20ClF3N4O3 B10899496 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 476483-54-2

2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B10899496
CAS No.: 476483-54-2
M. Wt: 564.9 g/mol
InChI Key: GZAYSHJIBWLPTO-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, nitro, chloro, oxo, phenyl, and trifluoromethyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include other quinoline derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples include indole derivatives and other heterocyclic compounds with similar structural features .

Properties

CAS No.

476483-54-2

Molecular Formula

C29H20ClF3N4O3

Molecular Weight

564.9 g/mol

IUPAC Name

2-amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C29H20ClF3N4O3/c30-22-11-10-18(14-23(22)37(39)40)36-24-12-17(16-6-2-1-3-7-16)13-25(38)27(24)26(20(15-34)28(36)35)19-8-4-5-9-21(19)29(31,32)33/h1-11,14,17,26H,12-13,35H2

InChI Key

GZAYSHJIBWLPTO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=CC=C3C(F)(F)F)C#N)N)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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